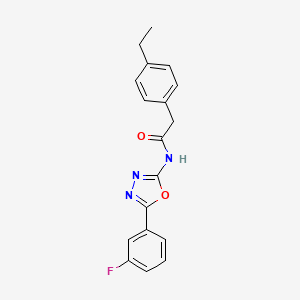

![molecular formula C8H13IN2O2S B2369388 1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole CAS No. 1515965-05-5](/img/structure/B2369388.png)

1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

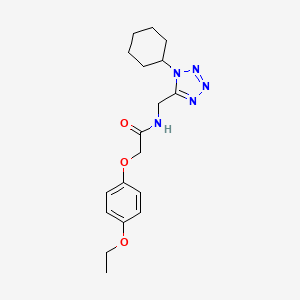

“1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole” is a chemical compound that has gained attention from researchers in the scientific community. It has a molecular formula of C8H13IN2O2S and a molecular weight of 328.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of an ethanesulfonyl group attached to an ethyl group, which is further connected to a 1H-pyrazole ring. The pyrazole ring is substituted with an iodine atom and a methyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds, such as 2-(Trimethylsilyl)ethanesulfonyl chloride, have been involved in various reactions including nucleophilic substitution, regioselective metal-free oxidative cyclization of sulfonamides, and asymmetric aziridination .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as boiling point, density, and refractive index are not specified in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been used in the synthesis of various pyrazole derivatives, demonstrating its utility in organic chemistry and medicinal chemistry research. Such derivatives exhibit potential in various biological activities, including antibacterial, antifungal, anticancer, and antiviral properties (Hassan, 2013).

Antimicrobial Activity

- Pyrazole derivatives, including those related to 1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole, have shown effectiveness against a range of microorganisms, indicating their potential use in developing new antimicrobial agents (Asif et al., 2021).

Corrosion Inhibition

- Some pyrazole derivatives have been evaluated as corrosion inhibitors, suggesting possible applications of similar compounds in protecting materials against corrosion (Herrag et al., 2007).

Coordination Polymers and Materials Science

- These compounds have been used in the synthesis of coordination polymers, which have applications in materials science, catalysis, and molecular recognition (Cheng et al., 2017).

Structural and Spectroscopic Analysis

- The structure and spectroscopic properties of pyrazole derivatives have been extensively studied, providing insights into their chemical behavior and potential applications in various fields (Viveka et al., 2016).

Propriétés

IUPAC Name |

1-(2-ethylsulfonylethyl)-3-iodo-4-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2O2S/c1-3-14(12,13)5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNSLHLJFHFLQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C=C(C(=N1)I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-1-pyridin-3-yl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369312.png)

![4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2369313.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate](/img/structure/B2369314.png)

![N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B2369316.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369320.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2369323.png)

![10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B2369328.png)